
4-(1,3-benzoxazol-2-yl)-N-phenylpiperidine-1-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(1,3-benzoxazol-2-yl)-N-phenylpiperidine-1-carboxamide is a compound that belongs to the class of benzoxazole derivatives. Benzoxazoles are heterocyclic compounds known for their wide range of biological activities and applications in various fields such as medicinal chemistry, material science, and industrial chemistry .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1,3-benzoxazol-2-yl)-N-phenylpiperidine-1-carboxamide typically involves the reaction of 2-aminophenol with appropriate aldehydes or ketones to form the benzoxazole core. Common reaction conditions include the use of catalysts such as PCl3 in chlorobenzene at elevated temperatures (130-135°C) .
Industrial Production Methods
Industrial production methods for benzoxazole derivatives often involve the use of high-yield, cost-effective processes. For example, the use of magnetic solid acid nanocatalysts has been reported to achieve high yields under ambient reaction conditions .
化学反应分析
Types of Reactions
4-(1,3-benzoxazol-2-yl)-N-phenylpiperidine-1-carboxamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzoxazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogenated solvents and bases like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the benzoxazole ring .
科学研究应用
4-(1,3-benzoxazol-2-yl)-N-phenylpiperidine-1-carboxamide has several scientific research applications:
作用机制
The mechanism of action of 4-(1,3-benzoxazol-2-yl)-N-phenylpiperidine-1-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or interact with cellular receptors, leading to its observed biological effects . The exact molecular targets and pathways can vary depending on the specific application and context .
相似化合物的比较
Similar Compounds
4-(1,3-benzoxazol-2-yl)-2-phenylnaphtho[1,2-d][1,3]oxazole: Known for its fluorescent properties and antimicrobial activity.
N-[4-(1,3-benzoxazol-2-yl)benzyl]-2-(4-morpholinyl)-5-nitrobenzamide: Used in various chemical and biological studies.
Uniqueness
4-(1,3-benzoxazol-2-yl)-N-phenylpiperidine-1-carboxamide stands out due to its unique combination of the benzoxazole core with the piperidine and phenyl groups, which imparts distinct chemical and biological properties .
属性
分子式 |
C19H19N3O2 |
|---|---|
分子量 |
321.4 g/mol |
IUPAC 名称 |
4-(1,3-benzoxazol-2-yl)-N-phenylpiperidine-1-carboxamide |
InChI |
InChI=1S/C19H19N3O2/c23-19(20-15-6-2-1-3-7-15)22-12-10-14(11-13-22)18-21-16-8-4-5-9-17(16)24-18/h1-9,14H,10-13H2,(H,20,23) |
InChI 键 |
RQJZDMFBGPREBP-UHFFFAOYSA-N |
规范 SMILES |
C1CN(CCC1C2=NC3=CC=CC=C3O2)C(=O)NC4=CC=CC=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


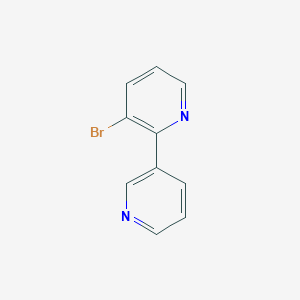
![(6-Methyl-6-azaspiro[3.4]octan-2-yl)methanethiol](/img/structure/B13972384.png)

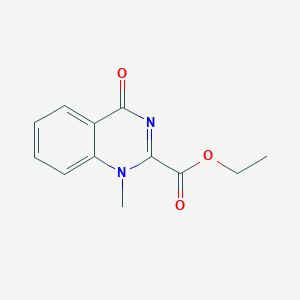
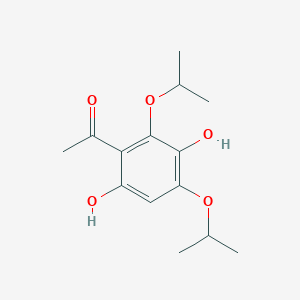
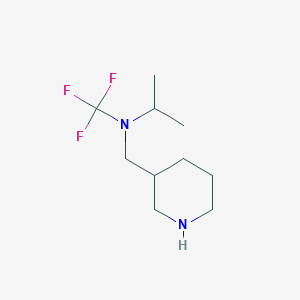
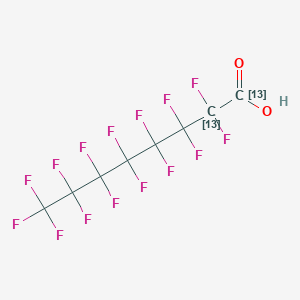
![2-(7-(Chloromethyl)-2-azaspiro[4.4]nonan-2-yl)acetic acid](/img/structure/B13972437.png)
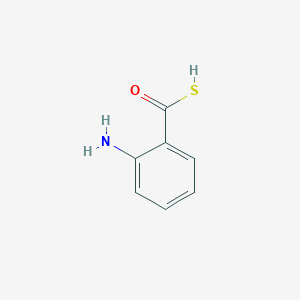

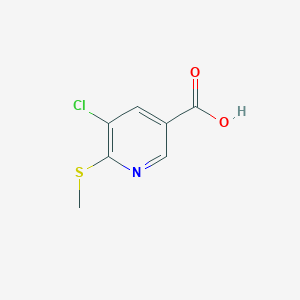
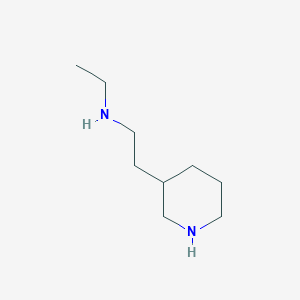
![10-Methoxy-12a,14a-dimethyl-1-(6-methylheptan-2-yl)-1,2,3,3a,3b,4,5,5a,6,7,12,12a,12b,13,14,14a-hexadecahydrocyclopenta[5,6]naphtho[2,1-b]carbazole](/img/structure/B13972456.png)
![1-Methyl-1H,1'H-[2,3'-bipyrrole]-4'-carbonitrile](/img/structure/B13972459.png)
